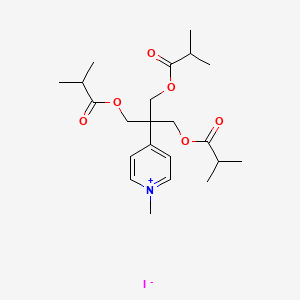
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with a hydroxyethyl group and iodide ion
Métodos De Preparación
The synthesis of 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate typically involves multiple steps:
Synthetic Routes and Reaction Conditions: The initial step involves the alkylation of pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then reacted with 2-hydroxy-1,1-bis(hydroxymethyl)ethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst. Substitution reactions might involve nucleophiles such as hydroxide or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The iodide ion can also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methylpyridinium iodide or 2-hydroxyethylpyridinium iodide share structural similarities.
Uniqueness: The presence of the hydroxy-1,1-bis(hydroxymethyl)ethyl group and triisobutyrate moiety makes this compound unique, providing distinct chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
75375-30-3 |
|---|---|
Fórmula molecular |
C22H34INO6 |
Peso molecular |
535.4 g/mol |
Nombre IUPAC |
[3-(2-methylpropanoyloxy)-2-(2-methylpropanoyloxymethyl)-2-(1-methylpyridin-1-ium-4-yl)propyl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C22H34NO6.HI/c1-15(2)19(24)27-12-22(13-28-20(25)16(3)4,14-29-21(26)17(5)6)18-8-10-23(7)11-9-18;/h8-11,15-17H,12-14H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
NDIVZXQMEQPFCO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(=O)OCC(COC(=O)C(C)C)(COC(=O)C(C)C)C1=CC=[N+](C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


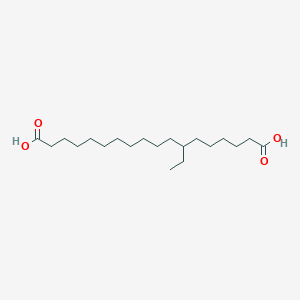

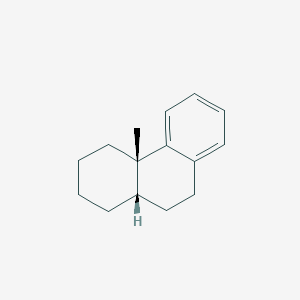
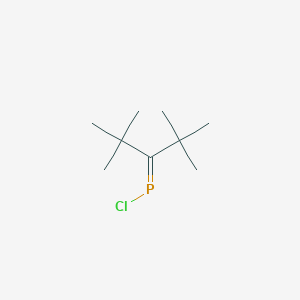
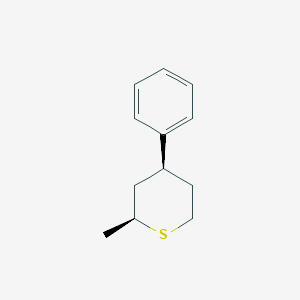
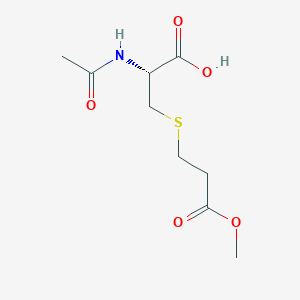
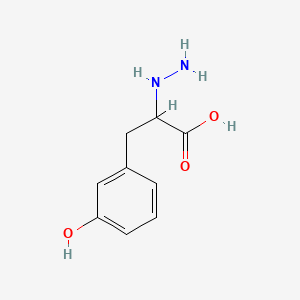
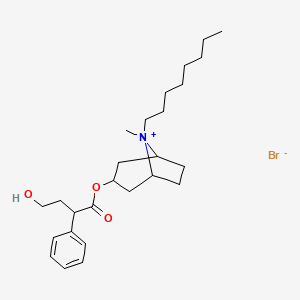

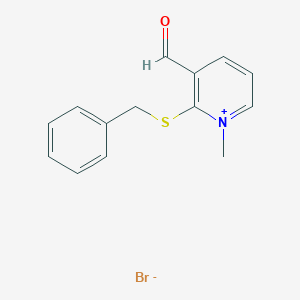
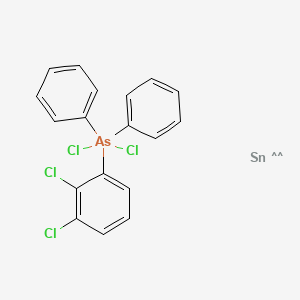
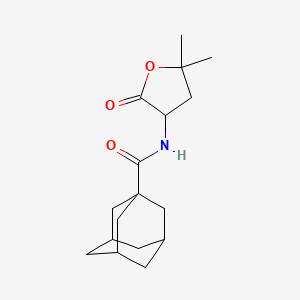
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

